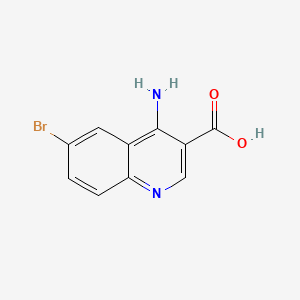

4-Amino-6-bromoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-6-bromoquinoline-3-carboxylic acid” is a heterocyclic chemical compound that has a broad range of applications in various fields of research and industry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of “this compound” involves several protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H7BrN2O2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and complex. They involve various synthesis protocols and can be influenced by factors such as the presence of transition metals, the use of ionic liquids, and the application of ultrasound irradiation .

Aplicaciones Científicas De Investigación

Photolabile Protecting Group

A study by Fedoryak and Dore (2002) introduced brominated hydroxyquinoline as a new photolabile protecting group for carboxylic acids. This compound, with enhanced single-photon quantum efficiency and multiphoton-induced photolysis sensitivity, offers applications in the release of biological messengers in vivo due to its increased solubility and minimal fluorescence characteristics (Fedoryak & Dore, 2002).

Derivatization Reagent for Biological Carboxylic Acids

Mochizuki et al. (2013) synthesized a novel bromoquinolinium reagent for the efficient analysis of carboxylic acids in biological samples via HPLC-MS. This method demonstrated selective determination of bile and free fatty acids in human plasma, highlighting its utility in qualitative and quantitative analyses (Mochizuki et al., 2013).

Synthesis and Antimicrobial Activity

Patel, Mistry, and Desai (2006) explored the synthesis of newer quinazolinones from 4-Amino-6-bromoquinoline-3-carboxylic acid derivatives, examining their potential antimicrobial activity. This research contributes to the development of novel antimicrobial agents (Patel, Mistry, & Desai, 2006).

Gas Phase Reaction Studies

Thevis et al. (2008) investigated the gas phase reactions of substituted isoquinolines, including compounds related to this compound. This study provides insights into mass spectrometric analyses of prolylhydroxylase inhibitor drug candidates, offering pathways for the characterization of related compounds (Thevis et al., 2008).

Novel Anti-tumor Lead

Gao et al. (2015) synthesized and tested a novel isoquinoline compound for anti-tumor activity, demonstrating high therapeutic efficacy and low systemic toxicity. This study underscores the potential of using multiple isoquinoline-3-carboxylic acid moieties in anti-tumor drug design (Gao et al., 2015).

Direcciones Futuras

Quinoline and its derivatives, including “4-Amino-6-bromoquinoline-3-carboxylic acid”, have gained considerable attention due to their potential for industrial and medicinal applications . Future research may focus on developing new methods and synthetic approaches towards these compounds, as well as exploring their pharmacological activity .

Mecanismo De Acción

Target of Action

This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been studied for its potential applications in medicinal chemistry

Mode of Action

As a quinoline derivative, it may interact with its targets through a variety of mechanisms, including binding to enzymes or receptors, disrupting membrane integrity, or interfering with DNA synthesis . The exact mode of action would depend on the specific targets of this compound, which are currently unknown.

Biochemical Pathways

Quinoline derivatives have been found to interact with a wide range of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases . The specific pathways affected by this compound would depend on its molecular targets, which are currently unknown.

Action Environment

The action of 4-Amino-6-bromoquinoline-3-carboxylic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets

Propiedades

IUPAC Name |

4-amino-6-bromoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-5-1-2-8-6(3-5)9(12)7(4-13-8)10(14)15/h1-4H,(H2,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNUIEFZTKCWYTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673694 |

Source

|

| Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216263-67-0 |

Source

|

| Record name | 4-Amino-6-bromoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)

![2-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B578451.png)

![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)

![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)

![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B578461.png)

![4'-Oxo-3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinazoline]-5'-carboxylic acid](/img/structure/B578464.png)